3-[(2-methyl-1-piperidinyl)carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
Overview
Description
3-[(2-methyl-1-piperidinyl)carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid is a useful research compound. Its molecular formula is C16H23NO3 and its molecular weight is 277.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 277.16779360 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Understanding Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, like 3-[(2-methyl-1-piperidinyl)carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid, are crucial in biorenewable chemical production due to their versatility and usage as precursors for various industrial chemicals. Their inhibitory effects on microbes such as Escherichia coli and Saccharomyces cerevisiae at lower concentrations highlight the importance of metabolic engineering strategies to increase microbial robustness for improved industrial performance. This understanding aids in the development of engineered microbes with enhanced tolerance to carboxylic acids, thus optimizing the fermentative production of these chemicals (Jarboe, Royce, & Liu, 2013).
Reactive Extraction of Carboxylic Acids
The reactive extraction of carboxylic acids, including this compound, using organic solvents and supercritical fluids is an efficient method for separation from aqueous solutions. This process, particularly when employing supercritical CO2, presents an environmentally benign, non-toxic, and recoverable option for carboxylic acid separation, highlighting the industrial and environmental benefits of optimizing this extraction process for carboxylic acids (Djas & Henczka, 2018).
Anticarcinogenicity and Toxicity of Organotin(IV) Complexes
Organotin(IV) complexes with carboxylic acids, such as this compound, exhibit significant anticarcinogenicity and toxicity. These complexes demonstrate high cytotoxic activity affected by the availability of coordination positions at Sn and the stability of ligand–Sn bonds. The structure-activity relationship of these complexes points toward the potential of carboxylic acid-based organotin(IV) complexes as anticancer agents, indicating a promising area for further research and drug development (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).
Properties
IUPAC Name |
3-(2-methylpiperidine-1-carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-10-4-2-3-9-17(10)15(18)13-11-5-7-12(8-6-11)14(13)16(19)20/h5,7,10-14H,2-4,6,8-9H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGGCSDKOROSIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2C3CCC(C2C(=O)O)C=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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